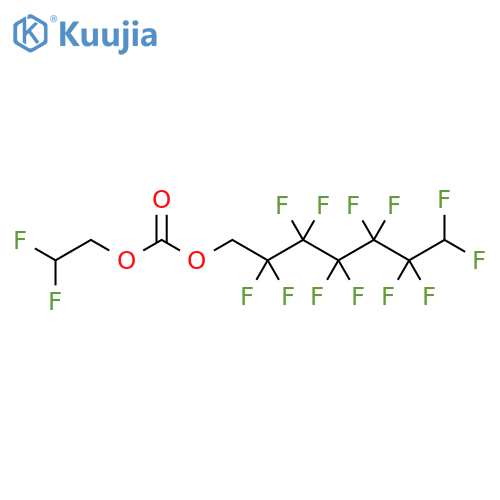

Cas no 1980035-50-4 (2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate)

1980035-50-4 structure

商品名:2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate

CAS番号:1980035-50-4

MF:C10H6F14O3

メガワット:440.130492687225

MDL:MFCD28334336

CID:4632459

2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate 化学的及び物理的性質

名前と識別子

-

- 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate

-

- MDL: MFCD28334336

- インチ: 1S/C10H6F14O3/c11-3(12)1-26-5(25)27-2-6(15,16)8(19,20)10(23,24)9(21,22)7(17,18)4(13)14/h3-4H,1-2H2

- InChIKey: WXCGQNATSPTOPF-UHFFFAOYSA-N

- ほほえんだ: C(OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F)(=O)OCC(F)F

2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC450343-25g |

2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate |

1980035-50-4 | 25g |

£1050.00 | 2023-09-02 | ||

| Cooke Chemical | LN9149658-25g |

2,2-Difluoroethyl(2,2,3,3,4,4,5,5,6,6,7 |

1980035-50-4 | 7-dodecafluoroheptyl)carbonate | 25g |

RMB 10052.00 | 2025-02-20 |

2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1980035-50-4 (2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量